molecular formula C23H30O5 B14069785 Bis[2-hydroxy-4-(pentyloxy)phenyl]methanone CAS No. 102590-07-8

Bis[2-hydroxy-4-(pentyloxy)phenyl]methanone

Katalognummer: B14069785
CAS-Nummer: 102590-07-8
Molekulargewicht: 386.5 g/mol
InChI-Schlüssel: PDFSRDCIVOOOBT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis[2-hydroxy-4-(pentyloxy)phenyl]methanone is a chemical compound with the molecular formula C23H30O5 It is known for its unique structure, which includes two hydroxy groups and two pentyloxy groups attached to a central methanone core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bis[2-hydroxy-4-(pentyloxy)phenyl]methanone typically involves the reaction of 2-hydroxy-4-(pentyloxy)benzaldehyde with a suitable methanone precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

Bis[2-hydroxy-4-(pentyloxy)phenyl]methanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones, while reduction of the methanone core can produce secondary alcohols .

Wissenschaftliche Forschungsanwendungen

Bis[2-hydroxy-4-(pentyloxy)phenyl]methanone has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism by which Bis[2-hydroxy-4-(pentyloxy)phenyl]methanone exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and pentyloxy groups can form hydrogen bonds and hydrophobic interactions with target molecules, influencing their activity and function. The methanone core can also participate in redox reactions, further modulating the compound’s biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Bis(2-hydroxy-4-methoxyphenyl)methanone: Similar structure but with methoxy groups instead of pentyloxy groups.

    Bis(2-hydroxy-4-ethoxyphenyl)methanone: Contains ethoxy groups instead of pentyloxy groups.

    Bis(2-hydroxy-4-propoxyphenyl)methanone: Features propoxy groups instead of pentyloxy groups.

Uniqueness

Bis[2-hydroxy-4-(pentyloxy)phenyl]methanone is unique due to the presence of pentyloxy groups, which provide distinct hydrophobic properties and influence the compound’s reactivity and interactions with other molecules. This makes it particularly valuable in applications where specific hydrophobic interactions are desired .

Eigenschaften

CAS-Nummer

102590-07-8

Molekularformel

C23H30O5

Molekulargewicht

386.5 g/mol

IUPAC-Name

bis(2-hydroxy-4-pentoxyphenyl)methanone

InChI

InChI=1S/C23H30O5/c1-3-5-7-13-27-17-9-11-19(21(24)15-17)23(26)20-12-10-18(16-22(20)25)28-14-8-6-4-2/h9-12,15-16,24-25H,3-8,13-14H2,1-2H3

InChI-Schlüssel

PDFSRDCIVOOOBT-UHFFFAOYSA-N

Kanonische SMILES

CCCCCOC1=CC(=C(C=C1)C(=O)C2=C(C=C(C=C2)OCCCCC)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.